
Methanol;scandium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanol;scandium is a compound that combines methanol, a simple alcohol with the chemical formula CH₃OH, and scandium, a rare earth metal with the atomic number 21 Methanol is widely used as a solvent, antifreeze, fuel, and as a feedstock for the production of chemicals Scandium, on the other hand, is known for its applications in aerospace materials, electronics, and as a catalyst in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanol;scandium typically involves the reaction of scandium salts with methanol under controlled conditions. One common method is the reaction of scandium chloride (ScCl₃) with methanol in the presence of a base such as sodium methoxide (NaOCH₃). The reaction proceeds as follows:
[ \text{ScCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{Sc(OCH}_3\text{)}_3 + 3 \text{HCl} ]
This reaction is typically carried out under an inert atmosphere to prevent the oxidation of scandium. The resulting scandium methoxide can be further purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The process may also include the use of catalysts to enhance the reaction rate and yield.
化学反应分析
Types of Reactions
Methanol;scandium undergoes various types of chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde (CH₂O) and further to formic acid (HCOOH) in the presence of scandium catalysts.
Reduction: Scandium can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.
Substitution: Methanol can undergo substitution reactions where the hydroxyl group (-OH) is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂). The reaction is typically carried out at elevated temperatures and pressures.
Reduction: Reducing agents such as hydrogen gas (H₂) can be used in the presence of scandium catalysts.
Substitution: Reagents such as alkyl halides (R-X) can be used for substitution reactions.
Major Products
Oxidation: Formaldehyde, formic acid
Reduction: Reduced organic compounds
Substitution: Alkylated methanol derivatives
科学研究应用
Methanol;scandium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Research into the use of scandium-based compounds in medical imaging and cancer treatment.
Industry: Applications in the production of high-performance materials, such as scandium-aluminum alloys used in aerospace and automotive industries.
作用机制
The mechanism of action of methanol;scandium involves the interaction of scandium ions with the molecular targets in the reaction medium. Scandium ions can coordinate with the oxygen atoms in methanol, facilitating various chemical transformations. The molecular pathways involved include the activation of methanol molecules and the stabilization of reaction intermediates, leading to enhanced reaction rates and selectivity.
相似化合物的比较
Methanol;scandium can be compared with other similar compounds, such as:
Methanol;yttrium: Similar to this compound, but with yttrium as the metal component. Yttrium has different catalytic properties and applications.
Methanol;lanthanum: Lanthanum-based compounds have distinct electronic properties and are used in different catalytic processes.
Methanol;indium: Indium-based catalysts are known for their high selectivity in certain reactions, such as the hydrogenation of carbon dioxide to methanol.
The uniqueness of this compound lies in its specific catalytic properties and the ability to form stable complexes with methanol, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
487063-74-1 |
|---|---|
分子式 |
CH3OSc- |
分子量 |
75.990 g/mol |
IUPAC 名称 |
methanolate;scandium |
InChI |
InChI=1S/CH3O.Sc/c1-2;/h1H3;/q-1; |
InChI 键 |
RHQHELFLCIGPBB-UHFFFAOYSA-N |
规范 SMILES |
C[O-].[Sc] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




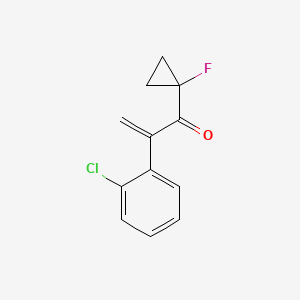
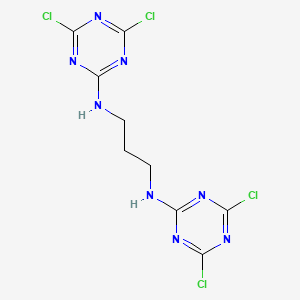

![3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14255952.png)
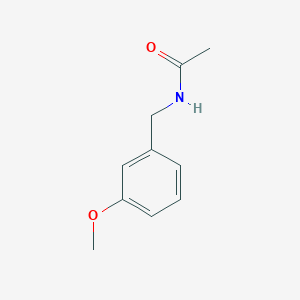
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)

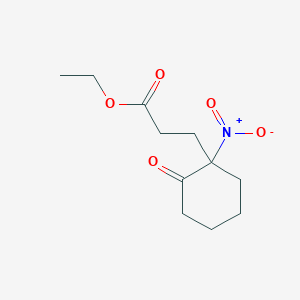

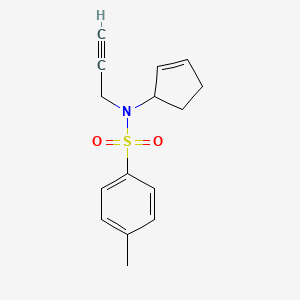

![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)
